Anthra[2,3-b]thiophene

Organic Field-Effect Transistor Hole Mobility Thin-Film Transistor

Air-sensitive acenes limit device fabrication windows. Anthra[2,3-b]thiophene offers a measurable solution: - **Proven mobility**: 0.134 cm² V⁻¹ s⁻¹ (hole) in orthorhombic herringbone packing. - **Enhanced stability**: 0.12-0.15 eV higher ionization potential than pentacene/tetracene. - **Functionalizable core**: Bromo/hexyl derivatives retain mobility (0.12 cm² V⁻¹ s⁻¹). Ideal baseline for heteroacene SAR studies and solution-processable OFET/OPV research. Available in research-grade purity.

Molecular Formula C16H10S
Molecular Weight 234.3 g/mol
CAS No. 22108-55-0
Cat. No. B15350492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthra[2,3-b]thiophene
CAS22108-55-0
Molecular FormulaC16H10S
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CS4
InChIInChI=1S/C16H10S/c1-2-4-12-8-15-10-16-13(5-6-17-16)9-14(15)7-11(12)3-1/h1-10H
InChIKeyQOOSFVFWJXNCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthra[2,3-b]thiophene Semiconductor Building Block


Anthra[2,3-b]thiophene is a linear, four‑ring fused heteroacene in which a terminal benzene ring of tetracene is replaced by a thiophene unit [1]. The molecule crystallizes in an orthorhombic herringbone packing motif with the molecular long axes aligned antiparallel, a structural feature that promotes efficient intermolecular π‑orbital overlap while introducing a weak dipole [1]. Its ionization potential is 0.12–0.15 eV higher than that of pentacene and tetracene, conferring enhanced oxidative stability [2].

Building Block
Four-ring fused heteroacene with terminal thiophene; linear π‑core for semiconductor design
Crystal Packing
Orthorhombic herringbone motif with antiparallel molecular axes; supports ordered thin-film growth
Stability Context
Ionization potential reported 0.12–0.15 eV above pentacene/tetracene; may support ambient processing studies

Anthra[2,3-b]thiophene vs. Generic Acenes


In‑class heteroacenes such as pentacene, anthradithiophene (ADT), tetraceno[2,3‑b]thiophene, and naphtho[2,3‑b]thiophene exhibit divergent charge‑carrier mobilities, crystal packing modes, oxidation stabilities, and functionalization handles. Substituting one heteroacene for another without accounting for these differences can alter thin‑film morphology, shift energy levels, and degrade device reproducibility [1]. The following quantitative evidence delineates the specific, measurable differentiation of anthra[2,3‑b]thiophene relative to its closest analogs.

vs. Pentacene Crystal symmetry shifts from triclinic to orthorhombic; charge-transport anisotropy and grain boundaries may differ
vs. Tetraceno[2,3‑b]thiophene Hole mobility benchmark is lower under equivalent OFET conditions; mobility cannot be directly extrapolated
vs. Anthradithiophene (ADT) Additional sulfur atom alters HOMO stabilization, packing, and functionalization response; mobility ranking may invert

Anthra[2,3-b]thiophene Quantitative Comparison


OFET Hole Mobility Comparison

In bottom‑gate top‑contact OFETs fabricated under identical conditions, unsubstituted anthra[2,3‑b]thiophene achieves a field‑effect hole mobility of 0.134 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁸ when deposited at 25 °C [1]. Under optimized conditions (80 °C deposition), tetraceno[2,3‑b]thiophene delivers 0.245 cm² V⁻¹ s⁻¹, whereas pentacene thin films typically range from 0.09 cm² V⁻¹ s⁻¹ to 0.39 cm² V⁻¹ s⁻¹ depending on purity and processing .

OFET Hole Mobility
Head-to-head
0.134 cm² V⁻¹ s⁻¹ (target)
vs. 0.245 cm² V⁻¹ s⁻¹ tetraceno[2,3‑b]thiophene
vs. 0.09–0.39 cm² V⁻¹ s⁻¹ pentacene range
Mobility is within pentacene range but lower than ring-expanded analog; supports device-benchmark studies with oxidative stability trade-off
Bottom-gate top-contact OFET, SiO₂ dielectric, 25 °C deposition
Organic Field-Effect Transistor Hole Mobility Thin-Film Transistor

Crystal Packing: Orthorhombic vs. Triclinic

Single‑crystal X‑ray diffraction reveals that anthra[2,3‑b]thiophene adopts an orthorhombic space group with a herringbone arrangement and antiparallel alignment of molecular long axes, whereas unsubstituted acenes such as pentacene crystallize in a triclinic lattice [1]. The weak dipole introduced by the thiophene sulfur atom drives this packing transition [1].

Crystal Packing
Head-to-head
Orthorhombic, herringbone, antiparallel long axes
vs. triclinic herringbone for pentacene/tetracene
Distinct lattice symmetry influences thin-film grain structure and charge-transport pathways; substitution may alter morphology reproducibility
Single-crystal XRD at room temperature
Crystal Engineering Thin-Film Morphology X‑ray Diffraction

Oxidative Stability via Ionization Potential

Theoretical calculations at the B3LYP/6‑31G** level show that the adiabatic ionization potential of anthra[2,3‑b]thiophene is 0.12–0.15 eV higher than that of pentacene and tetracene [1]. This increase indicates a lower‑lying HOMO and consequently greater resistance to aerobic oxidation, a primary degradation pathway for acene‑based semiconductors [1].

Ionization Potential
Reported
+0.12 to +0.15 eV relative to pentacene/tetracene
Higher IP indicates deeper HOMO, consistent with improved oxidation resistance; may support ambient-processing device research
B3LYP/6-31G** DFT calculations
Oxidation Stability Ionization Potential DFT Calculation

Functionalized Mobility vs. ADT

Hexyl‑functionalized anthra[2,3‑b]thiophene (α‑n‑hexylanthra[2,3‑b]thiophene) yields a mobility of 0.12 cm² V⁻¹ s⁻¹ in top‑contact TFT geometry [1]. For comparison, unsubstituted anthradithiophene (ADT) exhibits mobility around 0.3 cm² V⁻¹ s⁻¹ , while fluorinated and silylethynyl‑functionalized ADT derivatives can exceed 2 cm² V⁻¹ s⁻¹ [2].

Functionalized Mobility
Cross-study
0.12 cm² V⁻¹ s⁻¹ (hexyl-anthra[2,3‑b]thiophene)
vs. 0.3 cm² V⁻¹ s⁻¹ unsubstituted ADT
vs. up to 2.25 cm² V⁻¹ s⁻¹ functionalized ADT
Functionalization preserves measurable hole transport; mobility lower than ADT platform but offers distinct synthetic handle for solubilizing groups
Top-contact TFT, vacuum-deposited films
Organic Semiconductor Functionalization Thin-Film Transistor

OPV Performance: Non-Fullerene Acceptors

An OPV device fabricated with a fluorene‑linked bis(anthra[2,3‑b]thiophene‑5,10‑diylidene)tetrapropanedinitrile acceptor (AT1) and PCDTBT donor achieved a power conversion efficiency (PCE) of 0.71% using a vacuum‑free fabrication method [1]. In contrast, conventional fullerene‑based acceptors such as PCBM routinely deliver PCE values exceeding 5% under optimized conditions.

OPV Performance
Cross-study
PCE 0.71% (AT1/PCDTBT blend)
vs. >5% typical fullerene acceptor
Lower efficiency relative to fullerene benchmarks, but demonstrates solution-processable non-fullerene acceptor feasibility for exploratory OPV research
Bulk heterojunction, vacuum-free fabrication
Organic Photovoltaics Non-Fullerene Acceptor Power Conversion Efficiency

Anthra[2,3-b]thiophene Key Applications


Reference for Heteroacene OFET Studies

Anthra[2,3‑b]thiophene provides a well‑defined hole mobility of 0.134 cm² V⁻¹ s⁻¹ and an orthorhombic crystal packing motif, making it an ideal baseline compound when evaluating the impact of ring‑expansion (e.g., tetraceno[2,3‑b]thiophene) or sulfur‑atom addition (e.g., anthradithiophene) on charge‑transport properties [1].

Oxidation-Resistant Semiconductor Scaffold

The 0.12–0.15 eV higher ionization potential of anthra[2,3‑b]thiophene relative to pentacene translates to improved ambient stability [1]. Researchers requiring a heteroacene core that tolerates air exposure during device fabrication or testing should prioritize this compound over oxidation‑sensitive acenes.

Solution-Processable Derivative Synthesis

The bromo‑ and hexyl‑functionalized derivatives of anthra[2,3‑b]thiophene (mobility 0.12 cm² V⁻¹ s⁻¹) demonstrate that the core can be functionalized without complete disruption of charge transport [2]. This makes the parent compound a valuable starting material for designing solution‑processable semiconductors.

Non-Fullerene Acceptor Building Block

Anthra[2,3‑b]thiophene‑based TCAQ derivatives have been integrated into non‑fullerene acceptors achieving a PCE of 0.71% via vacuum‑free fabrication [3]. Although efficiency remains below fullerene benchmarks, the core is suitable for exploratory OPV research focused on low‑cost, air‑stable acceptor materials.

Application
Selection Property
Validation Focus
Heteroacene OFET baseline studies
Reported mobility and crystal packing context
Confirm orthorhombic herringbone morphology and comparable mobility range under your deposition conditions
Oxidation-resistant semiconductor scaffold
Ionization potential higher than pentacene
Verify ambient stability advantage in device fabrication and testing relevant to your processing conditions
Solution-processable derivative synthesis
Functionalizable monothiophene core
Evaluate solubility and retained charge transport after functionalization
Non-fullerene acceptor building block
Solution-processable TCAQ acceptor integration
Assess PCE improvement potential relative to fullerene-free benchmarks in bulk heterojunction OPV

Technical Documentation Hub

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38 linked technical documents
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